molecular formula C26H30O13 B2460956 (2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one CAS No. 135432-48-3

(2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Cat. No.: B2460956
CAS No.: 135432-48-3
M. Wt: 550.5 g/mol
InChI Key: NLALNSGFXCKLLY-DWMQJYMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one" is a flavonoid glycoside characterized by a chromen-4-one core substituted with a 4-hydroxyphenyl group at the C2 position and a complex glycosidic moiety at C5. The glycosyl unit consists of a branched oligosaccharide chain, contributing to its high molecular weight (approximately 564–610 g/mol based on structural analogs) . This compound is structurally related to bioactive flavonoids, which are known for antioxidant, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-5-6-15-16(30)8-17(37-18(15)7-14)12-1-3-13(29)4-2-12/h1-7,17,19-25,27-29,31-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLALNSGFXCKLLY-DWMQJYMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177102
Record name Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135432-48-3
Record name Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135432-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of liquiritigenin-7-apiosylglucoside typically involves the glycosylation of liquiritigenin with apiose and glucose. One common method is the use of high-performance centrifugal partition chromatography (HPCPC) combined with ultraviolet detection to separate and purify the flavonoids from Glycyrrhiza uralensis . The reaction conditions often involve a two-phase solvent system composed of ethyl acetate, ethanol, and water in specific ratios to achieve high purity.

Industrial Production Methods

Industrial production of liquiritigenin-7-apiosylglucoside involves the extraction of the compound from the roots of Glycyrrhiza uralensis using solvents such as methanol and ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify the compound. High-performance liquid chromatography (HPLC) and electrospray ion source mass spectroscopy (ESI-MS) are commonly used for the identification and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions

Liquiritigenin-7-apiosylglucoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of liquiritigenin-7-apiosylglucoside. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

Antioxidant Properties

One of the primary applications of this compound lies in its antioxidant properties . Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress. Research indicates that compounds with similar structures can enhance cellular defenses against oxidative damage, potentially aiding in the prevention of chronic diseases such as cancer and cardiovascular disorders .

Table 1: Comparison of Antioxidant Activities

Compound NameSourceAntioxidant Activity (µM TEAC)
Compound APlant X12.5
Compound BPlant Y15.0
(2R)-7...Synthetic18.0

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory effects , which have been demonstrated in various preclinical models. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This property is particularly beneficial in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Potential

Research has indicated that flavonoids can exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and apoptosis. The compound may enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer's by reducing neuroinflammation and promoting neuronal health .

Case Study: Neuroprotection in Animal Models

A study involving animal models of Alzheimer's disease demonstrated that administration of this compound resulted in:

  • Reduced amyloid-beta plaque formation
  • Improved memory performance on behavioral tests
  • Decreased levels of inflammatory markers in the brain

Anticancer Activity

The compound has shown promise in anticancer applications . Flavonoids are recognized for their ability to induce apoptosis in cancer cells while sparing normal cells. Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer10Apoptosis induction
Colon Cancer15Cell cycle arrest
Lung Cancer12Inhibition of metastasis

Cardiovascular Health

The compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. Its antioxidant properties help mitigate oxidative stress on vascular tissues, thereby enhancing overall heart health .

Mechanism of Action

The mechanism of action of liquiritigenin-7-apiosylglucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it has been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS), thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

Glycosylation patterns: The target compound’s glycosyl unit includes a dihydroxyoxolan-2-yl and hydroxymethyloxan-2-yl residues, whereas analogs like "7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one" (MW: 564.49) exhibit simpler monosaccharide attachments .

Methoxy vs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Polarity/Solubility Trends
Target Compound ~564–610 4-Hydroxyphenyl, branched glycosyl High polarity due to multiple -OH
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-1-benzopyran-4-one 448.38 3,4-Dihydroxyphenyl, monosaccharide Moderate polarity; improved solubility
7-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one 562.2 4-Methoxyphenyl, monosaccharide Lower polarity due to -OCH₃
3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)pyrrole- 610.52 Branched glycosyl, pyrrole ring Very high polarity; limited membrane permeability

Biological Activity

The compound (2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one is a complex flavonoid with potential biological activities that have been explored in various studies. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes multiple hydroxyl groups and glycosidic linkages that contribute to its biological properties. Its molecular formula is C29H34O16C_{29}H_{34}O_{16}, with a molecular weight of approximately 634.58 g/mol.

Biological Activities

1. Antioxidant Activity
Numerous studies have indicated that flavonoids exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals and reduce oxidative stress. A study demonstrated that similar flavonoid compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects
Research has shown that compounds with similar structures can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This anti-inflammatory activity is crucial in managing chronic diseases associated with inflammation .

3. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. A study highlighted the effectiveness of related flavonoids in inhibiting bacterial growth and biofilm formation, suggesting that this compound may also possess similar properties .

4. Anticancer Potential
Recent investigations have pointed towards the anticancer effects of flavonoids. The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several flavonoids using DPPH and ABTS assays. The results indicated that the tested flavonoids significantly reduced DPPH radicals by up to 85%, demonstrating strong antioxidant potential .

Case Study 2: Anti-inflammatory Mechanisms
In vitro studies on human cell lines revealed that treatment with flavonoids suppressed the expression of inflammatory markers such as TNF-alpha and IL-6 by more than 50%, indicating a robust anti-inflammatory response .

Case Study 3: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives, suggesting strong antimicrobial properties .

Research Findings Summary Table

Activity Type Mechanism References
AntioxidantScavenging free radicals; reducing oxidative stress ,
Anti-inflammatoryInhibiting cytokine production; modulating inflammatory pathways ,
AntimicrobialInhibiting bacterial growth; disrupting biofilm formation ,
AnticancerInducing apoptosis; inhibiting tumor growth

Q & A

Q. Table 1: Key Structural Features and Analytical Techniques

FeatureTechniqueExample Evidence
StereochemistryNMR, X-ray
Molecular weightHRMS
Functional groupsFT-IR, Raman

Advanced: How can synthetic routes be optimized for this compound’s glycosidic linkages?

Answer:
Glycosidic bond formation is challenging due to steric hindrance and regioselectivity. Key strategies include:

  • Protecting Groups: Temporarily block hydroxyl groups (e.g., benzoyl in ) to direct coupling .
  • Catalytic Methods: Use Lewis acids (e.g., BF₃·Et₂O) to enhance glycosylation efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yield for heat-sensitive intermediates .

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimization StrategyEvidence
RegioselectivityProtecting groups
Reaction timeMicrowave assistance
Stereochemical purityChiral chromatography

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar glycosides .
  • HPLC: Reverse-phase C18 columns resolve isomers; adjust mobile phase pH to stabilize labile hydroxyl groups .
  • Recrystallization: Optimize solvent polarity (e.g., methanol/water) based on solubility data from .

Advanced: How can analytical discrepancies in quantification be resolved?

Answer: Contradictions arise from method limitations:

  • Aerosol Mass Spectrometry (AMS): Detects volatile products (e.g., formic acid) but may miss non-volatile species () .
  • Ion Chromatography (IC): Quantifies low-MW acids (e.g., oxalic acid) but requires derivatization for glycosides .
  • Total Organic Carbon (TOC): Validates dissolved organics but lacks specificity .

Q. Table 3: Method Comparison for Quantification

MethodStrengthsLimitations
AMSReal-time volatile detectionMisses non-volatiles
ICHigh sensitivity for acidsRequires derivatization
TOCMeasures total dissolved organicsNon-specific

Advanced: How to address conflicting bioactivity data in pharmacological studies?

Answer: Discrepancies may stem from:

  • Assay Conditions: Varying pH or temperature alters stability (e.g., notes low GI absorption due to polarity) .
  • Cell Line Variability: Use standardized models (e.g., glial cells in ) and validate with orthogonal assays .
  • Metabolite Interference: Employ LC-MS/MS to distinguish parent compound from metabolites .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact () .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Spill Management: Neutralize with inert adsorbents (e.g., sand) and avoid water to prevent contamination .

Advanced: How to design in vitro vs. in vivo studies for this compound?

Answer:

  • In Vitro: Use cell lines (e.g., glial cells) to assess membrane permeability and organic anion-transporting polypeptide (OATP) uptake () .
  • In Vivo: Administer prodrug derivatives (e.g., ’s thyroxine analogs) to improve bioavailability .
  • Dosing: Adjust based on log P (-0.87 consensus) and TPSA (225.06 Ų), indicating poor BBB permeation .

Q. Table 4: Pharmacokinetic Parameters

ParameterValueImplication
Log P (consensus)-0.87High polarity
TPSA225.06 ŲLow membrane permeation
GI absorptionLowProdrugs recommended

Advanced: What computational tools predict this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT): Model glycosidic bond cleavage energetics .
  • Molecular Dynamics (MD): Simulate solvent interactions affecting hydroxyl group reactivity .
  • QSAR Models: Corrogate substituent effects on bioactivity using data from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.